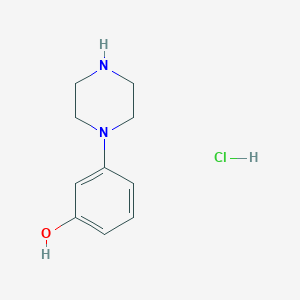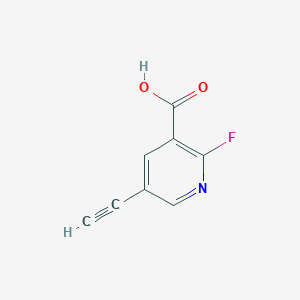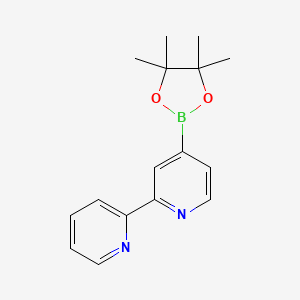
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,2'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,2’-bipyridine is a boron-containing organic compound. It is characterized by the presence of a bipyridine moiety, which is a common ligand in coordination chemistry, and a dioxaborolane group, which is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valuable in various fields, including materials science, catalysis, and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,2’-bipyridine typically involves the following steps:
-
Borylation of Bipyridine: : The bipyridine precursor is reacted with a boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Reaction Conditions:
-
Purification: : The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,2’-bipyridine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved safety, especially when handling large quantities of reagents.
Analyse Des Réactions Chimiques
Types of Reactions
-
Suzuki-Miyaura Cross-Coupling: : This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. It reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Reagents and Conditions:
-
Oxidation and Reduction: : The bipyridine moiety can undergo redox reactions, making the compound useful in electrochemical applications.
-
Substitution Reactions:
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura cross-coupling, the major product is typically a biaryl compound.
Applications De Recherche Scientifique
Chemistry
Catalysis: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,2’-bipyridine is used as a ligand in various catalytic systems, enhancing the efficiency and selectivity of reactions.
Materials Science: It is employed in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biology and Medicine
Drug Development: The compound’s ability to form stable complexes with metal ions makes it useful in the design of metal-based drugs and diagnostic agents.
Bioconjugation: It can be used to modify biomolecules, facilitating the study of biological processes and the development of new therapeutics.
Industry
Polymer Chemistry: It is used in the synthesis of functional polymers with applications in coatings, adhesives, and nanotechnology.
Mécanisme D'action
The mechanism by which 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,2’-bipyridine exerts its effects depends on its application. In catalysis, the bipyridine moiety coordinates with metal centers, stabilizing the catalytic species and facilitating the reaction. In biological systems, the compound can interact with metal ions, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)aniline: Similar in structure but with an aniline group instead of bipyridine.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Lacks the bipyridine moiety, used primarily in hydroboration reactions.
2,2’-Bipyridine: A common ligand in coordination chemistry, but without the dioxaborolane group.
Uniqueness
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,2’-bipyridine is unique due to the combination of the bipyridine ligand and the dioxaborolane group. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
Propriétés
Formule moléculaire |
C16H19BN2O2 |
|---|---|
Poids moléculaire |
282.1 g/mol |
Nom IUPAC |
2-pyridin-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C16H19BN2O2/c1-15(2)16(3,4)21-17(20-15)12-8-10-19-14(11-12)13-7-5-6-9-18-13/h5-11H,1-4H3 |
Clé InChI |
GOTHWAHQXVXCSC-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


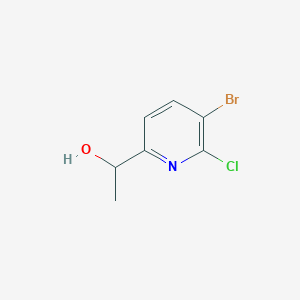

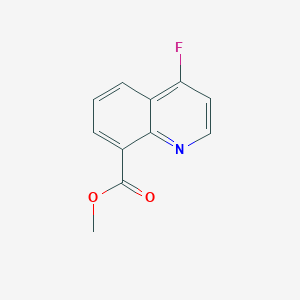
![4-Ethoxy-3-methyl-1h-pyrazolo[4,3-c]pyridine](/img/structure/B12971598.png)
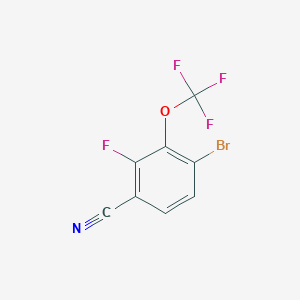
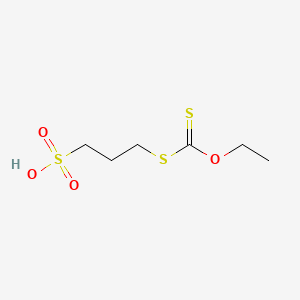

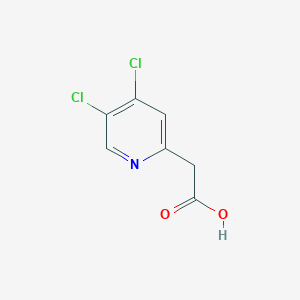

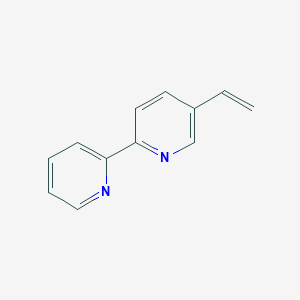
![(7aS,11aR)-Octahydro-1H-pyrrolo[2,1-j]quinolin-3(2H)-one](/img/structure/B12971627.png)
